3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine
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Description
3-((4-bromophenyl)sulfonyl)-N-phenethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine is a useful research compound. Its molecular formula is C21H16BrN5O2S2 and its molecular weight is 514.42. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound, also known as 10-(4-bromobenzenesulfonyl)-N-(2-phenylethyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine, primarily targets the Urea Transporter B (UT-B) . UT-B is a protein that facilitates the rapid and passive transport of urea across the cell membrane, playing a crucial role in the urinary concentration mechanism .
Mode of Action
This compound acts as a reversible inhibitor of UT-B . It interacts with an intracellular site on UT-B in a urea-competitive manner . This interaction inhibits the influx of urea through UT-B, thereby affecting the urinary concentration mechanism .
Biochemical Pathways
The inhibition of UT-B disrupts the urea cycle, a series of biochemical reactions that produce urea from ammonia. This disruption can lead to a decrease in the maximum urinary concentration and an increase in urination volume
Pharmacokinetics
It is soluble in dmso , suggesting that it may have good bioavailability
Result of Action
The primary result of the compound’s action is a decrease in the maximum urinary concentration and an increase in urination volume . This occurs due to the inhibition of urea transport through UT-B .
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(2-phenylethyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c22-15-6-8-16(9-7-15)31(28,29)21-20-24-19(23-12-10-14-4-2-1-3-5-14)18-17(11-13-30-18)27(20)26-25-21/h1-9,11,13H,10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRILGVQCEUUWKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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